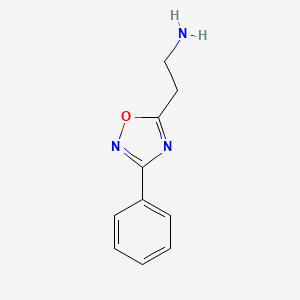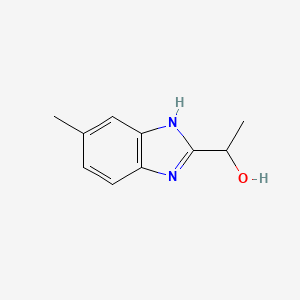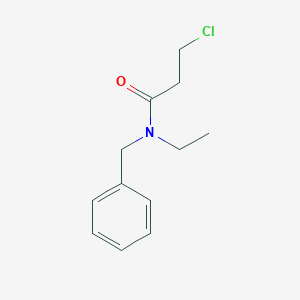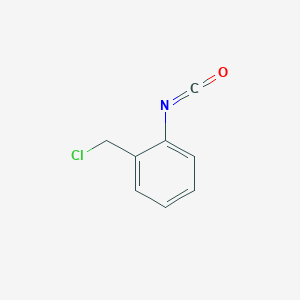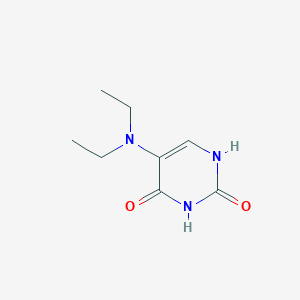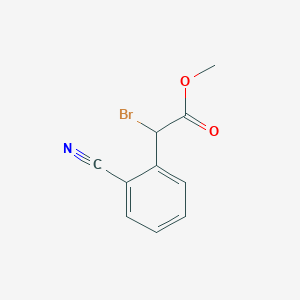
N-(2-chlorobenzyl)-N-ethylamine
Vue d'ensemble
Description
“N-(2-chlorobenzyl)-N-ethylamine” is likely a compound that contains a benzyl group (a benzene ring attached to a CH2 group) and an ethylamine group (an ethyl group attached to an amine). It also has a chlorine atom attached to the benzyl group .
Synthesis Analysis
While specific synthesis methods for “N-(2-chlorobenzyl)-N-ethylamine” were not found, similar compounds are often synthesized through reactions involving benzyl chlorides or amines .Chemical Reactions Analysis
Benzyl chlorides, which are structurally similar to “N-(2-chlorobenzyl)-N-ethylamine”, are known to be reactive and can undergo various chemical reactions .Applications De Recherche Scientifique
Polyamine Research and Therapeutic Potential
N-(2-chlorobenzyl)-N-ethylamine is structurally related to compounds studied for their roles in polyamine research, with significant implications for understanding cellular functions and developing therapeutic agents. Polyamines, including spermidine and spermine, are essential for cell growth and function. Research on analogues and inhibitors of polyamine biosynthesis reveals their potential in treating diseases like cancer and parasitic infections. Inhibitors targeting enzymes in the polyamine pathway, such as ornithine decarboxylase, show promise as chemopreventive and antineoplastic agents. Moreover, polyamine analogues, particularly those with ethyl or benzyl groups, display potent antiproliferative activity, suggesting their utility in cancer therapy. These findings underscore the broader relevance of studying N-(2-chlorobenzyl)-N-ethylamine related compounds in scientific research and therapeutic applications (Marton & Pegg, 1995).
Sigma Receptor Ligands and Antitumor Activity
The synthesis and biological evaluation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, including structures related to N-(2-chlorobenzyl)-N-ethylamine, have identified a class of superpotent sigma receptor ligands. These compounds are specific for the sigma receptor and demonstrate subnanomolar affinity, indicating their potential as novel therapeutic agents with antitumor activity. The research highlights the importance of structural manipulation in achieving high efficacy and selectivity for sigma receptors, which could lead to the development of new antineoplastic agents (de Costa et al., 1992).
Chemical Synthesis and Characterization
The synthesis of water-soluble chitosan derivatives, including ethylamine hydroxyethyl chitosan, involves reactions with chloroethylamine hydrochloride under alkali conditions. This novel method demonstrates the versatility of chemical synthesis in modifying natural polymers for enhanced solubility and potential biomedical applications. The antibacterial activity of these derivatives against Escherichia coli highlights their potential in medical and environmental applications. This research exemplifies the broad spectrum of scientific inquiry into compounds related to N-(2-chlorobenzyl)-N-ethylamine, from synthesis and characterization to applied research (Xie, Liu, & Chen, 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-(2-chlorobenzyl)-N-ethylamine is a complex compound with potential pharmacological activities. Compounds with similar structures, such as n-(2-chlorobenzyl)-substituted hydroxamates, have been found to inhibit 1-deoxy-d-xylulose 5-phosphate synthase (dxs), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis .
Mode of Action
Based on the action of structurally similar compounds, it can be inferred that it might interact with its target enzyme, leading to the inhibition of the enzyme’s activity . This interaction could potentially result in changes in the biochemical pathways that the enzyme is involved in.
Biochemical Pathways
The compound’s potential inhibition of DXS could affect the non-mevalonate pathway of isoprenoid biosynthesis . Isoprenoids are a diverse class of molecules involved in a variety of biological functions, including cell membrane maintenance, protein modification, and hormone synthesis. By inhibiting DXS, N-(2-chlorobenzyl)-N-ethylamine could potentially disrupt these processes.
Result of Action
The molecular and cellular effects of N-(2-chlorobenzyl)-N-ethylamine’s action would depend on its specific interactions with its target and the subsequent changes in biochemical pathways. For instance, if it inhibits DXS, it could potentially disrupt the synthesis of isoprenoids, leading to various downstream effects depending on the specific roles of these molecules in different cellular processes .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNTOVGKJAROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405937 | |
| Record name | N-(2-chlorobenzyl)-N-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N-ethylamine | |
CAS RN |
62924-61-2 | |
| Record name | N-(2-chlorobenzyl)-N-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-chlorophenyl)methyl](ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






